molecular formula C26H22F3NO4 B1310864 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid CAS No. 269726-78-5

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B1310864
CAS No.: 269726-78-5
M. Wt: 469.5 g/mol
InChI Key: LHOASNXTOYNEHC-GOSISDBHSA-N
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Radiotracer Development for PET Imaging : A study on new GABA_B agonists identified a compound with high inhibition binding affinity and agonist response, showcasing potential for PET radiotracer development for studying GABA_B receptors in rodents, emphasizing the potential for imaging applications in neuroscience (Naik et al., 2018).

  • Solid-Phase Syntheses of β-Peptides : Research on the preparation of N-Fmoc-protected β2-homoamino acids highlights the utility of fluorenylmethyloxycarbonyl-protected amino acids in the synthesis of β-peptides, crucial for developing novel peptide-based materials and drugs (Šebesta & Seebach, 2003).

  • Linkers for Solid Phase Synthesis : A study on the synthesis of phenylfluorenyl based linkers demonstrates their application in solid phase synthesis, offering higher acid stability and facilitating the synthesis of complex molecules (Bleicher, Lutz, & Wuethrich, 2000).

Material Science and Nanotechnology

  • Self-Assembled Structures : Investigations into Fmoc variants of amino acids reveal the ability to form self-assembled structures under varying conditions, paving the way for novel materials in nanotechnology and material science applications (Kshtriya et al., 2021).

  • Surfactants for Carbon Nanotubes : Research utilizing N-fluorenylmethoxycarbonyl-protected amino acids as surfactants for carbon nanotubes highlights their potential in creating homogeneous aqueous nanotube dispersions, essential for the development of nanotechnology applications (Cousins et al., 2009).

Supramolecular Chemistry

  • Supramolecular Features of Fmoc Amino Acids : A comprehensive study summarizing the noncovalent interactions and supramolecular synthon patterns in crystal structures of Fmoc amino acids, contributing to the understanding of their structural and supramolecular features in biomedical research (Bojarska et al., 2020).

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-11-9-16(10-12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOASNXTOYNEHC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124259
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-78-5
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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